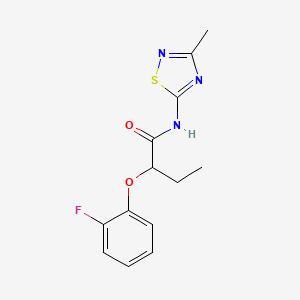
2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenoxy group, a thiadiazole ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated compound to form the 2-fluorophenoxy intermediate.
Formation of the Thiadiazole Ring: The next step involves the synthesis of the 3-methyl-1,2,4-thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions.
Coupling Reaction: The final step involves the coupling of the 2-fluorophenoxy intermediate with the 3-methyl-1,2,4-thiadiazole ring in the presence of a coupling agent to form the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may result in the formation of amine or alcohol derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and thiadiazole ring may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide
- 2-(2-bromophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide
- 2-(2-iodophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide
Uniqueness
2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its stability, lipophilicity, and binding affinity to biological targets.
Properties
Molecular Formula |
C13H14FN3O2S |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)butanamide |
InChI |
InChI=1S/C13H14FN3O2S/c1-3-10(19-11-7-5-4-6-9(11)14)12(18)16-13-15-8(2)17-20-13/h4-7,10H,3H2,1-2H3,(H,15,16,17,18) |
InChI Key |
DLUSMANCKXHCDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC(=NS1)C)OC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















